molecular formula C13H9BrINO B11224938 2-bromo-N-(4-iodophenyl)benzamide

2-bromo-N-(4-iodophenyl)benzamide

Cat. No.: B11224938
M. Wt: 402.02 g/mol
InChI Key: IXOLRLLPOAWOHR-UHFFFAOYSA-N
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Description

2-bromo-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C13H9BrINO It is a derivative of benzamide, where the benzene ring is substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-iodophenyl)benzamide typically involves the bromination and iodination of benzamide derivatives. One common method is the reaction of 2-bromobenzoyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-bromo-N-(4-iodophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-iodophenyl)benzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications .

Properties

Molecular Formula

C13H9BrINO

Molecular Weight

402.02 g/mol

IUPAC Name

2-bromo-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C13H9BrINO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17)

InChI Key

IXOLRLLPOAWOHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)Br

Origin of Product

United States

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